Benzyl-PEG7-bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

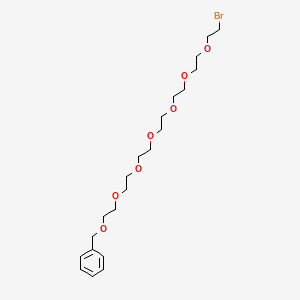

Benzyl-PEG7-bromide is a heterobifunctional polyethylene glycol (PEG) linker containing a benzyl group and a bromide group. This compound is widely used in bioconjugation and PEGylation processes due to its ability to react with nucleophilic reagents. The molecular formula of this compound is C21H35BrO7, and it has a molecular weight of 479.40 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Benzyl-PEG7-bromide can be synthesized through a two-step process involving the bromination of benzyl alcohol derivatives. The first step involves the reaction of benzyl alcohol with an excess of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) at reflux temperature, catalyzed by benzoyl peroxide . The resulting polybrominated mixture is then selectively debrominated using diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromide .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous photochemical benzylic bromination using in situ generated bromine (Br2) in a microstructured photochemical reactor. This method allows for efficient mass utilization and high throughput, providing complete conversion in short residence times .

Análisis De Reacciones Químicas

Types of Reactions

Benzyl-PEG7-bromide primarily undergoes substitution reactions due to the presence of the bromide group, which can be replaced by nucleophilic reagents. It can also participate in cross-coupling reactions, such as the palladium-catalyzed sp–sp3 cross-coupling with lithium acetylides .

Common Reagents and Conditions

Substitution Reactions: Nucleophilic reagents such as amines, thiols, and alcohols are commonly used to replace the bromide group under mild conditions.

Cross-Coupling Reactions: Palladium catalysts and lithium acetylides are used for sp–sp3 cross-coupling reactions, which proceed efficiently at room temperature.

Major Products

The major products formed from these reactions include various bioconjugates and PEGylated compounds, which are valuable in pharmaceutical and chemical research.

Aplicaciones Científicas De Investigación

Benzyl-PEG7-bromide has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) and other complex molecules.

Biology: Employed in bioconjugation techniques to attach biomolecules to PEG chains, enhancing their solubility and stability.

Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

Industry: Applied in the production of advanced materials and polymers with specific functional properties.

Mecanismo De Acción

The mechanism of action of Benzyl-PEG7-bromide involves the nucleophilic substitution of the bromide group by various reagents. This substitution reaction allows the compound to form stable covalent bonds with target molecules, facilitating bioconjugation and PEGylation processes. The molecular targets and pathways involved depend on the specific reagents and conditions used in the reactions.

Comparación Con Compuestos Similares

Similar Compounds

Phenacyl bromide: Another brominated compound used in organic synthesis and as a reagent for introducing bromine atoms into molecules.

Benzyl bromide: A simpler analog of Benzyl-PEG7-bromide, used in the synthesis of various organic compounds.

Uniqueness

This compound is unique due to its heterobifunctional nature, combining a benzyl group and a PEG chain with a bromide group. This structure allows it to serve as a versatile linker in bioconjugation and PEGylation processes, providing enhanced solubility and stability to the resulting compounds.

Propiedades

Fórmula molecular |

C21H35BrO7 |

|---|---|

Peso molecular |

479.4 g/mol |

Nombre IUPAC |

2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |

InChI |

InChI=1S/C21H35BrO7/c22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17-28-18-19-29-20-21-4-2-1-3-5-21/h1-5H,6-20H2 |

Clave InChI |

IBKYGRWIIYJKTN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCBr |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(s)-(1s,3s,5s,6r)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B11932895.png)

![(3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone](/img/structure/B11932914.png)

![benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate;hydrate](/img/structure/B11932938.png)

![2-[(3aR,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B11932942.png)

![3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B11932944.png)

![N-(4-methyl-5-oxo-6,6a-dihydrodithiolo[4,3-b]pyrrol-6-yl)propanamide](/img/structure/B11932964.png)

![5-(dithiolan-3-yl)-N-[3-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]propyl]pentanamide](/img/structure/B11932969.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine](/img/structure/B11932974.png)